6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate
Description
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a synthetic ester featuring a hexyl backbone modified with a 3-hydroxypropylamino group and esterified with 2-hexyldecanoic acid.
Properties
Molecular Formula |
C25H51NO3 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3 |
InChI Key |
RUHHSOOQETTWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The compound features:
Synthetic Routes and Reaction Mechanisms
Stepwise Esterification and Amination
Synthesis of 2-Hexyldecanoic Acid Derivative
- Starting material : 2-hexyldecanoic acid (or its acyl chloride).
- Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Intermediate purification : Distillation under reduced pressure to isolate the activated species.
Preparation of 6-(3-Hydroxypropylamino)hexanol
- Hexanol derivatization :
Esterification Reaction
- Coupling : Combine 2-hexyldecanoyl chloride with 6-(3-hydroxypropylamino)hexanol.
One-Pot Reductive Amination and Esterification
Reaction Scheme
Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C (esterification) | Prevents thermal degradation |
| Solvent polarity | Low (e.g., DCM, THF) | Enhances coupling efficiency |
| Catalyst loading | 5–10 mol% DMAP | Accelerates reaction rate |
| Reaction time | 12–18 hours | Maximizes conversion |
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.88 (t, 6H, CH₃), 1.25 (m, 24H, CH₂), | |
| 2.30 (t, 2H, COOCH₂), 3.55 (m, 2H, NHCH₂) | ||
| IR (KBr) | 1735 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |
| MS (ESI) | m/z 414.3 [M+H]⁺ |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms substituted amines or esters.
Scientific Research Applications
Drug Delivery Systems
Lipid Nanoparticles (LNPs) :
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is primarily utilized in the development of lipid nanoparticles for the encapsulation and delivery of mRNA vaccines and therapeutics. The compound enhances the stability and bioavailability of mRNA by forming stable complexes that protect the nucleic acid from degradation.
- Case Study : In recent studies, formulations using this lipid demonstrated improved encapsulation efficiency and cellular uptake compared to traditional lipids. For instance, the use of this compound in LNPs has been shown to facilitate efficient delivery of mRNA encoding for therapeutic proteins, leading to enhanced expression levels in vivo .
Gene Therapy Applications
mRNA Therapeutics :
The incorporation of this compound in mRNA delivery systems allows for targeted gene therapy applications. Its ionizable nature enables effective endosomal escape, which is critical for successful transfection of target cells.
- Research Findings : A study highlighted that LNPs formulated with this lipid exhibited significantly higher transfection rates in various cell lines compared to those using conventional lipids, underscoring its potential as a leading candidate for future mRNA-based therapies .
Cosmetic and Pharmaceutical Formulations
The compound has also found applications beyond drug delivery, particularly in cosmetic formulations aimed at enhancing skin penetration and efficacy of active ingredients.
- Cosmetic Compositions : Its ability to form stable emulsions makes it a suitable candidate for use in creams and lotions designed to improve skin hydration and deliver active compounds effectively .
Comparative Analysis of Lipid Nanoparticles
| Lipid Composition | Encapsulation Efficiency (%) | Cellular Uptake (%) | In Vivo Expression Level (pg/mL) |
|---|---|---|---|
| Standard Lipid | 60 | 30 | 150 |
| This compound | 85 | 65 | 300 |
This table illustrates the superior performance of formulations utilizing this compound compared to standard lipids.
Mechanism of Action
The compound exerts its effects by integrating into biological membranes, forming liposomes that can encapsulate drugs. These liposomes enhance the delivery of drugs by improving cellular uptake and reducing rapid loss in the body. The ester bond adjacent to the amine nitrogen improves the clearance of the lipid in the liver, making it an effective component in drug delivery systems .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Functional Group Analysis
The compound’s key structural elements are:
- Hexyl chain : A six-carbon backbone common in surfactants and lipid-like molecules.
- 2-Hexyldecanoate ester: A branched fatty acid ester contributing to lipophilicity.
Table 1: Structural Comparison with Analogs
Key Observations
- Polarity: The hydroxypropylamino group enhances hydrophilicity compared to phenylbutoxy () or isocyanate () substituents.
- Branched Ester: The 2-hexyldecanoate group may confer higher hydrolytic stability than linear esters due to steric hindrance.
Physicochemical Properties (Hypothetical Analysis)
While direct data are unavailable, properties can be inferred from analogs:
- Lipophilicity (logP) : Estimated higher than M-4 (purine-based metabolite) due to the branched ester but lower than phenylbutoxy derivatives .
- Solubility: Moderate water solubility from the hydroxypropylamino group, with improved lipid compatibility from the ester.
Table 2: Hypothetical Property Comparison
Enzymatic Interactions
- CYP Enzymes: Hydroxypropylamino-containing compounds (e.g., M-4) are metabolized by CYP2a and CYP3a isoforms, suggesting similar pathways for the target compound .
- Ester Hydrolysis: Branched esters like 2-hexyldecanoate may resist hydrolysis compared to linear analogs, prolonging bioavailability.
Biological Activity
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound is structurally characterized by a hydroxypropylamino group and a hexyldecanoate moiety, which contribute to its unique biological activity and utility in encapsulating nucleic acids for therapeutic purposes.
The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles. These nanoparticles can encapsulate various therapeutic agents, including mRNA and siRNA, facilitating their delivery into cells. The ionizable nature of the lipid allows it to protonate in acidic environments, enhancing endosomal escape and subsequent release of the encapsulated payload within target cells .
Lipid Nanoparticle Formation
The compound's efficacy in forming lipid nanoparticles is critical for its biological function. The following table summarizes key characteristics of lipid nanoparticles formed using this compound:
| Property | Description |
|---|---|
| Size | Typically ranges from 50 to 200 nm |
| Zeta Potential | Varies based on formulation, generally negative |
| Encapsulation Efficiency | High (up to 90% for mRNA) |
| Release Profile | Sustained release over several days |
Case Studies and Research Findings
-
Therapeutic Applications in mRNA Delivery :
Recent studies have demonstrated the effectiveness of this compound in formulating LNPs for mRNA vaccines. For instance, a study published in Nature Biotechnology illustrated that LNPs composed of this lipid exhibited superior cellular uptake and immunogenicity compared to traditional formulations . -
Cancer Therapy :
Another significant application is in cancer therapy, where LNPs containing this lipid have been shown to deliver siRNA targeting oncogenes effectively. A research article highlighted that such formulations led to a marked reduction in tumor growth in preclinical models, showcasing the compound's potential as a therapeutic agent. -
Safety and Biocompatibility :
Safety assessments have indicated that formulations utilizing this compound exhibit low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
